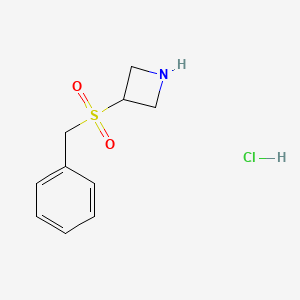

3-Benzylsulfonylazetidine hydrochloride

Description

Properties

IUPAC Name |

3-benzylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCNRQDZWZNGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation via Epoxide Ring-Opening

Starting Materials : Benzylamine and epichlorohydrin (2-(chloromethyl)oxirane) are reacted under controlled conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 88.7% | |

| Purity (HPLC) | Not explicitly stated | – |

| Reaction Time | 32 h (total) |

Sulfonylation and Salt Formation

- 1-Benzylazetidin-3-ol undergoes sulfonylation using benzylsulfonyl chloride in the presence of a base (e.g., diisopropylethylamine).

- Conditions : CH₃CN solvent, 15–20°C, 12 h.

Hydrochloride Salt Conversion :

- The sulfonylated product is treated with HCl gas in ethanol to form the hydrochloride salt.

- Example : A suspension in ethanol is saturated with HCl gas at 0°C, then refluxed for 12 h to precipitate the hydrochloride salt.

- Microreactor technology (e.g., 230°C, 2 MPa pressure) can enhance reaction efficiency, as demonstrated in analogous syntheses.

Comparative Analysis of Methods

Critical Research Findings

- Purity : HPLC analysis of analogous azetidine hydrochlorides shows purity ≥99.7% after recrystallization.

- Yield Drivers :

Proposed Synthetic Workflow

- Ring Formation : Benzylamine + epichlorohydrin → 1-benzylazetidin-3-ol.

- Sulfonylation : React with benzylsulfonyl chloride in CH₃CN.

- Salt Formation : Treat with HCl gas in ethanol.

- Purification : Recrystallize using ethyl acetate.

Expected Yield : 70–85% (based on analogous protocols).

Chemical Reactions Analysis

Types of Reactions: 3-Benzylsulfonylazetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the sulfonyl group.

Reduction Reactions: The compound can be reduced to form primary amines, which are useful intermediates in organic synthesis.

Oxidation Reactions: Oxidation of the sulfonyl group can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) in polar aprotic solvents like dimethylsulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products:

Substitution: Formation of azides or other substituted azetidines.

Reduction: Formation of primary amines.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylsulfonylazetidine hydrochloride involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The sulfonyl group enhances its solubility and reactivity, facilitating its use in different applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The benzyl group in 3-Benzylsulfonylazetidine increases lipophilicity (logP ~2.5 estimated) compared to the methyl analog (logP ~0.9), impacting membrane permeability and bioavailability .

- Steric bulk : Benzyl substitution may hinder binding in enzyme active sites compared to smaller groups, as seen in sulfonamide-based inhibitors .

Azetidine vs. Benzylamine Core :

- The azetidine ring’s strain confers rigidity, whereas benzylamine derivatives (e.g., 3-(Methylsulfonyl)benzylamine hydrochloride) exhibit greater conformational flexibility, influencing target selectivity .

Reactivity :

- 3-(Methylsulfonyl)-benzoyl chloride () is highly reactive due to the acyl chloride group, unlike the stable hydrochloride salts of azetidine derivatives.

Biological Activity

3-Benzylsulfonylazetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Benzylsulfonylazetidine hydrochloride features a unique azetidine ring structure, which contributes to its biological activity. The presence of the sulfonyl and benzyl groups enhances its interaction with biological targets.

The biological activity of 3-benzylsulfonylazetidine hydrochloride can be primarily attributed to its role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a critical component of the innate immune system, playing a significant role in the inflammatory response. Inhibition of this pathway can lead to reduced inflammation and protection against various diseases.

Key Findings:

- Inhibition of IL-1β Release : Studies indicate that compounds similar to 3-benzylsulfonylazetidine hydrochloride can inhibit the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine involved in numerous inflammatory diseases .

- Selectivity : The compound exhibits selectivity for the NLRP3 pathway, which is crucial for minimizing potential side effects associated with broader anti-inflammatory agents .

Biological Activity Data

The following table summarizes key biological activities and findings related to 3-benzylsulfonylazetidine hydrochloride and its analogues:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| IL-1β Inhibition | 3.25 | |

| NLRP3 Inflammasome Inhibition | 0.55 - 0.42 | |

| Anti-inflammatory Effects | Not specified |

Case Studies

Several case studies have illustrated the therapeutic potential of compounds related to 3-benzylsulfonylazetidine hydrochloride:

- Alzheimer's Disease Model : In transgenic mouse models of Alzheimer's disease, analogues showed significant reductions in amyloid plaque formation and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

- Acute Myocardial Infarction (AMI) : In models of AMI, compounds demonstrated protective effects on cardiac tissue by inhibiting NLRP3 activation, leading to reduced myocardial damage .

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 3-Benzylsulfonylazetidine hydrochloride?

Methodological Answer: A multi-step approach is typically used, starting with functionalization of the azetidine ring. For example:

- Step 1 : Sulfonylation of azetidine-3-carboxylic acid derivatives using benzylsulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C).

- Step 2 : Acidic workup (e.g., HCl in ethanol) to isolate the hydrochloride salt.

- Step 3 : Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, eluent: DCM/MeOH 9:1).

Reaction optimization should monitor intermediates using TLC and adjust stoichiometry based on NMR yield analysis .

Q. What analytical techniques are critical for confirming the purity and structural identity of 3-Benzylsulfonylazetidine hydrochloride?

Methodological Answer:

- HPLC-UV : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile/0.1% TFA in water, 60:40) at 270 nm to confirm purity ≥98% .

- NMR : H and C NMR (DMSO-d6) to verify azetidine ring integrity (δ ~3.8–4.2 ppm for N-CH2) and benzylsulfonyl group signals (δ ~7.3–7.5 ppm for aromatic protons).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 274.1 .

Q. What storage conditions are recommended to maintain the stability of 3-Benzylsulfonylazetidine hydrochloride?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials.

- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for 3-Benzylsulfonylazetidine hydrochloride across different assays?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength).

- Impurity Profiling : Quantify trace impurities (e.g., residual benzylsulfonyl chloride) via LC-MS and correlate with activity outliers .

- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., known kinase inhibitors) to normalize inter-assay variability .

Q. What strategies are effective for isolating and characterizing synthesis-derived impurities in 3-Benzylsulfonylazetidine hydrochloride?

Methodological Answer:

- Preparative HPLC : Use a semi-preparative C18 column (flow rate: 5 mL/min, acetonitrile/water gradient) to isolate impurities.

- Structural Elucidation : Combine high-resolution MS/MS with H-C HSQC NMR to identify byproducts (e.g., N-alkylated derivatives).

- Quantitative NMR (qNMR) : Use trimethylsilyl propionate as an internal standard to quantify impurity levels ≥0.1% .

Q. How can enantiomeric purity be ensured during the synthesis of 3-Benzylsulfonylazetidine hydrochloride?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to separate enantiomers.

- Asymmetric Synthesis : Use enantiopure azetidine precursors (e.g., (R)-azetidine-3-carboxylic acid) and monitor optical rotation ([α]) post-synthesis.

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.